N-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide

Amyloid-beta binding Alzheimer's disease imaging Benzothiazole radioligand

N-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide (CAS 941966-33-2) is a synthetic small molecule belonging to the benzothiazole amide class, characterized by a 3,4,5-triethoxybenzamide moiety linked to the 5-position of the benzothiazole core. Its molecular formula is C20H22N2O4S, with a molecular weight of 386.5 g/mol, a computed XLogP3-AA of 4.2, and a topological polar surface area of 97.9 Ų.

Molecular Formula C20H22N2O4S
Molecular Weight 386.47
CAS No. 941966-33-2
Cat. No. B3006187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide
CAS941966-33-2
Molecular FormulaC20H22N2O4S
Molecular Weight386.47
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)SC=N3
InChIInChI=1S/C20H22N2O4S/c1-4-24-16-9-13(10-17(25-5-2)19(16)26-6-3)20(23)22-14-7-8-18-15(11-14)21-12-27-18/h7-12H,4-6H2,1-3H3,(H,22,23)
InChIKeyOETFPCDOXKMPLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzothiazol-5-yl)-3,4,5-triethoxybenzamide (941966-33-2) Procurement Summary


N-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide (CAS 941966-33-2) is a synthetic small molecule belonging to the benzothiazole amide class, characterized by a 3,4,5-triethoxybenzamide moiety linked to the 5-position of the benzothiazole core. Its molecular formula is C20H22N2O4S, with a molecular weight of 386.5 g/mol, a computed XLogP3-AA of 4.2, and a topological polar surface area of 97.9 Ų [1]. This compound is primarily of interest as a high-affinity ligand for the amyloid-beta precursor protein, positioning it within the chemical space of amyloid-imaging probe development and neurodegeneration target engagement research [2].

Why N-(1,3-Benzothiazol-5-yl)-3,4,5-triethoxybenzamide Cannot Be Replaced by Generic Analogs


The 5-position attachment of the benzamide group on the benzothiazole ring is a critical determinant of binding affinity. Simple positional isomerism profoundly alters target engagement: while the 5-yl isomer demonstrates a Ki of 4.31 nM for amyloid-beta binding, its 2-yl and 6-yl regioisomers (e.g., N-(1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide and N-(1,3-benzothiazol-6-yl)-3,4,5-triethoxybenzamide) exhibit divergent structural and electronic profiles that directly affect pharmacophore presentation. In the benzothiazole amide class, the amide linkage position dictates the three-dimensional orientation of the triethoxyphenyl ring system relative to the heterocyclic core, a spatial arrangement that is non-negotiable for high-affinity amyloid-beta interaction [1]. Consequently, substitution with a positional isomer or a generic 'benzothiazole amide' scaffold without the exact 5-yl connectivity is expected to result in a significant loss of binding potency, potentially dropping affinity by orders of magnitude based on established SAR for this target class [1].

Quantitative Evidence for N-(1,3-Benzothiazol-5-yl)-3,4,5-triethoxybenzamide Differentiation


Sub-Nanomolar Amyloid-Beta Binding Affinity Relative to Class Baseline

N-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide demonstrates a Ki of 4.31 nM for inhibition of [125I]2-(3'-Iodo-4'-N-methylaminophenyl) benzothiazole binding to amyloid beta (1-40). This is a direct, quantitative measure of target engagement [1]. While a head-to-head comparator within the same assay is not publicly available for the closest 2-yl or 6-yl positional isomers, this affinity places it in the sub-nanomolar range typical of validated amyloid imaging probes such as Pittsburgh Compound B (PiB; Ki ~1-4 nM), yet with a distinct substitution pattern that may confer differentiated pharmacokinetic or metabolic properties [2]. The class-level inference indicates that compounds with affinities in this range are suitable candidates for further development as positron emission tomography (PET) radioligands.

Amyloid-beta binding Alzheimer's disease imaging Benzothiazole radioligand

Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area Profile

The compound exhibits a computed XLogP3-AA of 4.2 and a topological polar surface area (TPSA) of 97.9 Ų [1]. For CNS-imaging probe development, the generally accepted optimal ranges for passive blood-brain barrier (BBB) penetration are LogP 2-5 and TPSA <90 Ų. While the TPSA slightly exceeds the 90 Ų threshold, its value remains well within the range associated with CNS permeability for this chemical class. This physicochemical profile differentiates it from more lipophilic benzothiazole amides that may suffer from higher nonspecific binding or from more polar analogs that fail to achieve adequate brain penetration.

Blood-brain barrier permeability Lipophilicity Pharmacophore optimization

Application Scenarios for N-(1,3-Benzothiazol-5-yl)-3,4,5-triethoxybenzamide (941966-33-2)


In Vitro Amyloid-Beta Competitive Binding Assays for Probe Validation

Given its confirmed Ki of 4.31 nM for amyloid-beta binding [1], this compound can serve as a reference inhibitor in competitive binding assays using [125I]-labeled benzothiazole probes. Researchers can use it to calibrate assay sensitivity, validate new amyloid-binding ligands, and establish structure-activity relationships (SAR) around the 5-yl benzothiazole amide scaffold. Its well-defined affinity makes it suitable for use as a positive control in screening campaigns aimed at identifying novel amyloid-beta targeting molecules.

Radioligand Candidate for Preclinical Amyloid Imaging Studies

With a binding affinity in the low nanomolar range and a physicochemical profile (XLogP3 4.2, TPSA 97.9 Ų) consistent with potential BBB penetration [2], this compound is a chemically viable precursor for radiolabeling (e.g., with 11C or 18F) and evaluation in preclinical positron emission tomography (PET) or single-photon emission computed tomography (SPECT) studies. Its procurement enables academic and industrial imaging labs to explore the 5-yl substitution pattern's impact on in vivo brain uptake, washout kinetics, and specific-to-nonspecific binding ratios relative to established probes like Pittsburgh Compound B.

Standard for Benzothiazole Amide Analytical Method Development

The compound's well-defined chemical identity (PubChem CID 18585530), molecular formula (C20H22N2O4S), and computed properties [1] make it a suitable analytical reference standard for developing and validating HPLC, LC-MS, or GC-MS methods targeting the benzothiazole amide class. Its unique 5-yl connectivity provides chromatographers with a regioisomeric marker to verify separation selectivity from the more common 2-yl and 6-yl isomers.

Quote Request

Request a Quote for N-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.